A Technical Guide to the Chemical Structure, Properties, and Handling of 3-Fluoro-4-(pyridin-3-yl)benzoyl Chloride Hydrochloride
A Technical Guide to the Chemical Structure, Properties, and Handling of 3-Fluoro-4-(pyridin-3-yl)benzoyl Chloride Hydrochloride
Abstract: This technical guide provides a comprehensive overview of 3-Fluoro-4-(pyridin-3-yl)benzoyl chloride hydrochloride, a specialized bifunctional reagent of significant interest to researchers in medicinal chemistry and drug development. While specific experimental data for this compound is not widely published, this document synthesizes information from analogous structures and established chemical principles to offer expert insights into its structure, physicochemical properties, synthesis, analytical characterization, and reactivity. The guide includes detailed protocols and safety recommendations to enable its effective and safe use as a synthetic building block.
Chemical Identity and Structure
3-Fluoro-4-(pyridin-3-yl)benzoyl chloride hydrochloride is a complex organic molecule featuring a benzoyl chloride core. This core is substituted with a fluorine atom and a pyridine ring, with the latter being present as a hydrochloride salt. This unique combination of a highly reactive acyl chloride for coupling reactions and a pyridinium moiety makes it a valuable intermediate for introducing specific pharmacophores into target molecules.
The structure incorporates an electron-withdrawing fluorine atom and a pyridinium group, which are expected to influence the reactivity of the acyl chloride group through inductive and mesomeric effects[1]. The pyridinium hydrochloride salt form enhances solubility in certain polar solvents and modifies the electronic properties of the pyridine ring[2][3].
| Identifier | Value |
| IUPAC Name | 3-fluoro-4-(pyridin-1-ium-3-yl)benzoyl chloride chloride |
| Molecular Formula | C₁₂H₈Cl₂FNO |
| Molecular Weight | 272.11 g/mol |
| Canonical SMILES | C1=C(C=C(C(=C1)F)C(=O)Cl)[N+]2=CC=CC=C2.[Cl-] |
| Precursor CAS | 1214359-83-7 (for 3-Fluoro-4-(pyridin-4-yl)benzoic acid)[4][5] |
Note: A dedicated CAS number for 3-Fluoro-4-(pyridin-3-yl)benzoyl chloride hydrochloride was not found in the searched literature. The CAS for a structurally related precursor is provided for reference.
Predicted Physicochemical Properties
Direct experimental data on the physical properties of this specific compound are scarce. However, based on the chemistry of similar benzoyl chlorides and pyridinium salts, the following properties can be predicted.
| Property | Predicted Value / Description | Rationale |
| Appearance | White to off-white or pale yellow crystalline solid[2]. | The ionic nature of the hydrochloride salt typically results in a solid form at room temperature. |
| Stability | Highly moisture-sensitive. Reacts with water[6][7]. | The acyl chloride functional group readily hydrolyzes in the presence of water to form the corresponding carboxylic acid and hydrochloric acid[8]. |
| Solubility | Soluble in aprotic polar organic solvents (e.g., DMF, DMSO). Limited solubility in nonpolar solvents. Reacts with protic solvents like alcohols and water[2][6]. | The salt-like character suggests solubility in polar media, while the acyl chloride moiety's reactivity precludes the use of protic solvents. |
| Hygroscopicity | Likely hygroscopic[2][3]. | Pyridinium salts are known to absorb moisture from the air. |
Synthesis and Purification
The most direct and industrially relevant synthesis of 3-Fluoro-4-(pyridin-3-yl)benzoyl chloride hydrochloride is via the chlorination of its corresponding carboxylic acid precursor, 3-Fluoro-4-(pyridin-3-yl)benzoic acid. Standard chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are effective for this transformation[7][8]. The use of thionyl chloride is often preferred as the byproducts (SO₂ and HCl) are gaseous, simplifying purification.
General Synthetic Workflow
The conversion process follows a logical sequence from starting material to the final, purified product. The workflow is designed to ensure high conversion, minimize side reactions, and facilitate the isolation of the target compound in a high state of purity.
Caption: High-level workflow for the synthesis of the title compound.
Detailed Experimental Protocol
Causality Statement: This protocol utilizes thionyl chloride in excess to drive the reaction to completion. Dichloromethane (DCM) is chosen as the solvent due to its inertness towards the reagents and its low boiling point, which facilitates removal. A catalytic amount of dimethylformamide (DMF) is used to form the Vilsmeier reagent in situ, which is the active species that accelerates the conversion of the carboxylic acid to the acyl chloride[8].
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, suspend 1.0 equivalent of 3-Fluoro-4-(pyridin-3-yl)benzoic acid in anhydrous dichloromethane (approx. 10 mL per gram of acid).
-
Catalyst Addition: Add a catalytic amount (1-2 drops) of anhydrous dimethylformamide (DMF) to the suspension.
-
Reagent Addition: While stirring under a nitrogen atmosphere, slowly add thionyl chloride (SOCl₂, ~2.0 equivalents) to the mixture at room temperature. The reaction is exothermic and will generate gaseous HCl.
-
Reaction: Heat the reaction mixture to reflux (approx. 40°C for DCM) and maintain for 2-4 hours. The reaction progress should be monitored by taking small aliquots, quenching them with methanol, and analyzing by TLC or LC-MS to confirm the disappearance of the starting material.
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. Caution: The off-gas is corrosive and should be passed through a basic scrubber.
-
Purification: The resulting crude solid is often of sufficient purity for subsequent steps. For higher purity, the solid can be triturated with a dry, non-polar solvent like hexanes or diethyl ether to remove non-polar impurities, followed by filtration.
-
Drying: Dry the isolated solid product under high vacuum for several hours to remove any residual solvent. The product is the hydrochloride salt, as HCl is generated during the reaction with thionyl chloride.
Analytical Characterization
A multi-technique approach is essential for the unambiguous structural confirmation and purity assessment of 3-Fluoro-4-(pyridin-3-yl)benzoyl chloride hydrochloride.
Spectroscopic Methods
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Infrared (IR) Spectroscopy: The IR spectrum provides definitive evidence of the acyl chloride functional group. A very strong and sharp absorption band is expected in the region of 1780-1815 cm⁻¹ , characteristic of the C=O stretch in an aromatic acyl chloride[8][9]. Conjugation and the electronic effects of the substituents may shift this value slightly.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum will show complex signals in the aromatic region (typically 7.5-9.0 ppm). The protons on the pyridine ring will be significantly deshielded due to the positive charge on the nitrogen and will appear at the lower field end of this region. The proton of the pyridinium N-H may appear as a broad singlet. Fluorine-proton coupling (³JHF and ⁴JHF) will further split the signals of the protons on the benzoyl ring.
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¹³C NMR: The carbonyl carbon (C=O) is expected to resonate around 165-170 ppm . Aromatic carbons will appear between 120-150 ppm, with the carbon directly attached to the fluorine exhibiting a large one-bond coupling constant (¹JCF).
-
-
Mass Spectrometry (MS): The molecular ion peak (M+) in the mass spectrum of acyl chlorides is often weak or absent[9]. The most characteristic fragmentation is the loss of the chlorine atom to form the highly stable acylium ion [M-Cl]⁺ , which would likely be the base peak in the spectrum.
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC): Purity assessment is critical and is best performed using reverse-phase HPLC.
-
Rationale: Basic compounds like pyridine derivatives can exhibit poor peak shape (tailing) on standard silica-based C18 columns due to interactions with residual acidic silanol groups[10]. To achieve a sharp, symmetrical peak, the mobile phase must be carefully controlled.
-
Recommended Method:
-
Column: A modern, end-capped C18 or a phenyl-hexyl column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase: A gradient elution using a mixture of water and acetonitrile (or methanol) is appropriate. To ensure good peak shape for the basic pyridine moiety, an acidic modifier is essential. A buffer of 0.1% trifluoroacetic acid (TFA) or formic acid in both the aqueous and organic phases is recommended[11]. The acid protonates the pyridine, ensuring a consistent charge state and minimizing silanol interactions.
-
Detection: UV detection at a wavelength where the aromatic system absorbs strongly (e.g., 254 nm or 265 nm).
-
Validation: The method should be validated by injecting a known standard of the starting carboxylic acid to ensure baseline separation from the acyl chloride product. Note that the acyl chloride will hydrolyze to the carboxylic acid on the column if the mobile phase is aqueous; therefore, analysis often confirms purity by converting the product to a stable derivative (e.g., a methyl ester) prior to injection.
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Chemical Reactivity and Applications
The primary utility of this compound lies in the high electrophilicity of the acyl chloride functional group, making it an excellent acylating agent[12].
Acylation Reactions
It reacts readily with a wide range of nucleophiles to form stable amide or ester linkages, a cornerstone of drug synthesis.[7][13]
-
Reaction with Amines: Forms highly stable amide bonds. This is one of the most common reactions in medicinal chemistry for linking molecular fragments.
-
Reaction with Alcohols: Forms ester bonds.
-
Friedel-Crafts Acylation: It can acylate electron-rich aromatic rings in the presence of a Lewis acid catalyst to form diaryl ketones[7][12].
The reactivity is governed by the electrophilicity of the carbonyl carbon. The electron-withdrawing effects of the fluorine substituent and the pyridinium ring are expected to increase this electrophilicity, potentially making the compound more reactive than unsubstituted benzoyl chloride[1].
Caption: General reaction pathway with a nucleophile (Nu-H).
Safety, Handling, and Storage
3-Fluoro-4-(pyridin-3-yl)benzoyl chloride hydrochloride should be treated as a hazardous chemical, combining the risks associated with acyl chlorides and acidic compounds.
-
Hazards:
-
Corrosive: Causes severe skin burns and eye damage[14][15][16]. Contact with tissue will cause immediate hydrolysis, releasing HCl.
-
Lachrymator: The vapors are highly irritating to the eyes and mucous membranes, causing tearing[6][14][17].
-
Toxic if Inhaled: Inhalation of dust or vapors can cause respiratory tract irritation or damage[17][18].
-
Water-Reactive: Reacts with water, potentially violently, to release corrosive HCl gas[6][7].
-
-
Handling:
-
All manipulations must be carried out in a certified chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and chemical splash goggles[14][17].
-
Avoid inhalation of dust or vapors.
-
Keep away from water and other incompatible materials such as bases and alcohols[18].
-
-
Storage:
References
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Chemistry Stack Exchange. (2020). The increasing order of reactivity of substituted benzoyl chlorides towards nucleophilic substitution. Retrieved from [Link]
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HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]
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PubChem. (n.d.). Pyridinium hydrochloride. Retrieved from [Link]
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PubMed. (2007). Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography. Retrieved from [Link]
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ATSDR. (n.d.). Analytical Methods for Pyridine. Retrieved from [Link]
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NIH. (n.d.). Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media. Retrieved from [Link]
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University of Calgary. (n.d.). Ch20: Spectroscopic Analysis : Acyl Chlorides. Retrieved from [Link]
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Wikipedia. (2023). Pyridinium chloride. Retrieved from [Link]
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PubMed. (1983). Thin-layer chromatographic separation of intermediates of the pyridine nucleotide cycle. Retrieved from [Link]
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Yufeng. (2022). Acyl chloride. Retrieved from [Link]
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Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). The reactivity of acyl chlorides towards sodium phosphaethynolate, Na(OCP): a mechanistic case study. Retrieved from [Link]
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NIH. (n.d.). Acyl chloride-modified amorphous carbon substrates for the attachment of alcohol-, thiol-, and amine-containing molecules. Retrieved from [Link]
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NextSDS. (n.d.). 3-fluoro-4-(pyridin-4-yl)benzoic acid — Chemical Substance Information. Retrieved from [Link]
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PubChem. (n.d.). 3-Fluorobenzoyl chloride. Retrieved from [Link]
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PubChem. (n.d.). 3-Fluoro-4-methylbenzoyl chloride. Retrieved from [Link]
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The Synthesis of Benzoyltaurin. (n.d.). Retrieved from [Link]
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Taylor & Francis. (n.d.). Benzoyl chloride – Knowledge and References. Retrieved from [Link]
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Organic Syntheses. (1983). Preparation of 4-Alkyl- and 4-Halobenzoyl Chlorides. Retrieved from [Link]
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